N-pyridin-2-ylquinoxaline-2-carboxamide is a chemical compound with the molecular formula and a molecular weight of 250.25 g/mol. This compound is classified under quinoxaline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The compound's structure features a quinoxaline core substituted with a pyridine group and a carboxamide functional group, contributing to its potential as a pharmacological agent.
This compound falls under the category of organic compounds, specifically within the sub-class of heterocyclic compounds due to the presence of nitrogen atoms in its ring structure. It is also categorized as a carboxamide because it contains the functional group -C(=O)NH₂.
The synthesis of N-pyridin-2-ylquinoxaline-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation reaction between 2-aminopyridine and 2,3-dichloroquinoxaline, followed by hydrolysis to form the carboxamide derivative.
The molecular structure of N-pyridin-2-ylquinoxaline-2-carboxamide consists of a quinoxaline ring fused with a pyridine ring and a carboxamide group. The key features include:
N-pyridin-2-ylquinoxaline-2-carboxamide can participate in various chemical reactions due to its functional groups:
These reactions often require specific catalysts or conditions (e.g., temperature, pH) for optimal yields.
The mechanism of action for N-pyridin-2-ylquinoxaline-2-carboxamide is primarily related to its role as an inhibitor in various biological pathways. It has been studied for its potential as a protein tyrosine kinase inhibitor, which plays a crucial role in cell signaling and cancer progression.
Research indicates that this compound can effectively inhibit specific kinases involved in tumor growth, suggesting its utility in cancer therapy .
The compound exhibits moderate lipophilicity with an octanol-water partition coefficient (LogP) indicating its potential bioavailability .
N-pyridin-2-ylquinoxaline-2-carboxamide has several scientific uses:
Quinoxaline—a nitrogen-rich bicyclic heterocycle formed by fused benzene and pyrazine rings—serves as a privileged scaffold in drug discovery due to its planar polyaromatic structure and multidimensional functionalization capacity. This architecture enables diverse non-covalent interactions with biological targets, including π-π stacking, hydrogen bonding, and hydrophobic effects [1]. The electron-deficient nature of the pyrazine ring enhances binding affinity to enzymatic pockets, particularly in viral and oncology targets, while the benzene ring contributes to optimal lipophilicity for membrane permeability [1] [3].
Key structural advantages include:
Table 1: Bioactivity Modulation via Quinoxaline Core Substitutions
Substituent Position | Chemical Group | Biological Activity | Target |
---|---|---|---|
C2 | Carboxamide | PI3K/Akt/mTOR inhibition | Oncology |
C3 | Benzimidazol-2-yl | Topoisomerase I poisoning | DNA replication machinery |
C6/C7 | Halogens (Cl, F) | Enhanced antiviral potency | SARS-CoV-2 main protease |
N1/C8 | Piperazinyl/alkylamino | Solubility & cellular uptake optimization | Broad-spectrum agents |
Quinoxaline derivatives demonstrate remarkable polypharmacology, inhibiting targets as diverse as influenza NS1 protein, SARS-CoV-2 main protease (Mpro), and Topoisomerase I. This arises from conformational adaptability: the planar core intercalates DNA in anticancer compounds (e.g., echinomycin analogs), while angular substitutions like pyridinyl-carboxamide create allosteric kinase inhibitors [1] [3] [7].
The N-pyridin-2-ylcarboxamide group—a critical pharmacophore in N-pyridin-2-ylquinoxaline-2-carboxamide—introduces three synergistic bioactivity-enhancing elements:
Table 2: Impact of Carboxamide Variations on Target Affinity
Carboxamide Side Chain | CDOCKER Energy (kcal/mol) | Biological Target | Key Interactions |
---|---|---|---|
N-Pyridin-2-yl | -44.28 | PI3Kα (3ZIM) | H-bonds with Ser854, Tyr867; π-stacking |
N-(3-Aminopropyl) | -41.85 | mTOR C2 catalytic site | Salt bridges with Asp210; hydrophobic pocket occupancy |
N-Cyclohexyl | -38.92 | Topoisomerase I-DNA complex | Minor groove binding; van der Waals contacts |
N-Methylpiperazinyl | -40.17 | NS1 protein (Influenza A) | Cation-π with Arg38; H-bond with Tyr41 |
Pharmacokinetic properties are concurrently optimized:
In N-pyridin-2-ylquinoxaline-2-carboxamide, these features enable dual-pathway modulation: molecular docking confirms simultaneous engagement with PI3Kα’s ATP pocket and allosteric sites, while in vitro assays demonstrate correlated Akt phosphorylation (Thr308/Ser473) suppression and p53 activation at nanomolar concentrations [7].
CAS No.: 6754-13-8
CAS No.:
CAS No.: 185955-34-4
CAS No.: 923-34-2
CAS No.: 22614-24-0
CAS No.: 224635-63-6